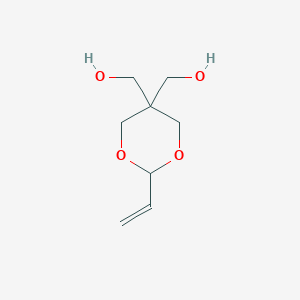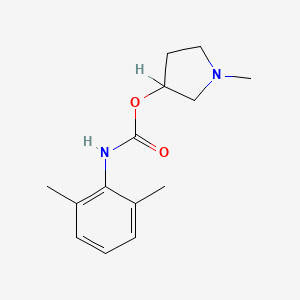
4,9-Decadienal, 2,5,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Decadienal, 2,5,9-trimethyl- is an organic compound with the molecular formula C13H22O. It is a type of aldehyde known for its distinctive floral and citrus-like odor. This compound is used primarily in the fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Decadienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require a base catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Decadienal, 2,5,9-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: 2,5,9-trimethyl-4,9-decadienoic acid.
Reduction: 2,5,9-trimethyl-4,9-decadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,9-Decadienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a model compound in olfactory research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Wirkmechanismus
The mechanism of action of 4,9-Decadienal, 2,5,9-trimethyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Decadienal: Another aldehyde with a similar structure but different odor profile.
2,6-Nonadienal: Known for its cucumber-like scent.
2,4-Heptadienal: A shorter-chain aldehyde with distinct olfactory properties.
Uniqueness
4,9-Decadienal, 2,5,9-trimethyl- is unique due to its specific combination of floral and citrus notes, making it highly valued in the fragrance industry. Its structural features also allow for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
32803-39-7 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2,5,9-trimethyldeca-4,9-dienal |
InChI |
InChI=1S/C13H22O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h8,10,13H,1,5-7,9H2,2-4H3 |
InChI-Schlüssel |
MINJGYRWHNAENM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)CCCC(=C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


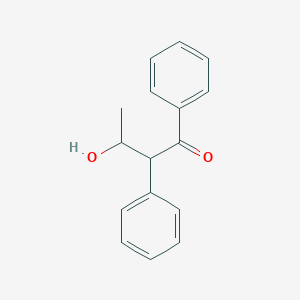
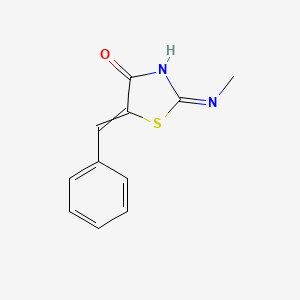
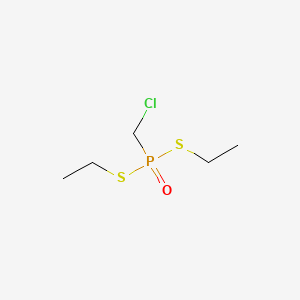
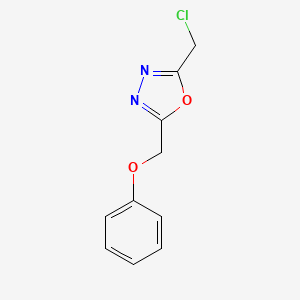
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)

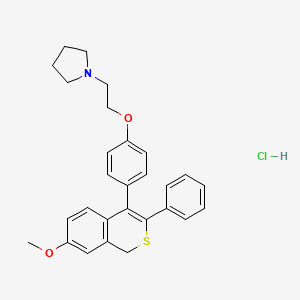
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
